

Application Notes and Protocols: CEP-33779 Mouse Model Dosing Regimen

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Compound of Interest		
Compound Name:	CEP-33779	
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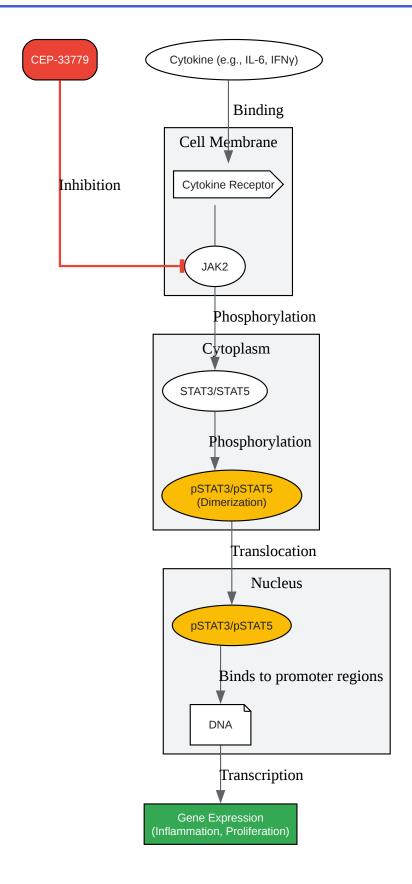
Introduction

CEP-33779 is a potent, selective, and orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2)[1][2]. JAK2 is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function[2][3]. Dysregulation of the JAK2 signaling pathway is implicated in the pathogenesis of numerous diseases, including myeloproliferative neoplasms, autoimmune disorders like rheumatoid arthritis, and various cancers[2][3][4][5]. CEP-33779 exerts its therapeutic effects by inhibiting the phosphorylation of downstream signaling molecules, primarily Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5[2][6][7]. This inhibition modulates the expression of pro-inflammatory cytokines and genes involved in cell proliferation and survival[4][6][8]. These application notes provide a comprehensive overview of dosing regimens and protocols for the use of CEP-33779 in preclinical mouse models.

Mechanism of Action: The JAK2/STAT Signaling Pathway

CEP-33779 selectively targets JAK2, preventing the downstream activation of STAT proteins. This blockade of the JAK2/STAT signaling cascade is central to its therapeutic activity.





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Caption: Mechanism of action of CEP-33779 in blocking the JAK2/STAT signaling pathway.





Quantitative Data Summary: Dosing Regimens in Mouse Models

The following table summarizes established dosing regimens for **CEP-33779** across various preclinical mouse models. Oral administration (p.o.) is the most common route.

Mouse Model	Dosing Regimen	Vehicle	Key Findings
Rheumatoid Arthritis (Collagen Antibody- Induced Arthritis - CAIA)	10, 30, or 55 mg/kg, p.o., twice daily (b.i.d.)	PEG400 with 1% DMSO	Reduced mean paw edema and clinical scores; inhibited paw phospho-STAT3 expression.[2][6]
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)	30, 55, or 100 mg/kg, p.o., b.i.d.	PEG400 with 1% DMSO	Dose-dependent reduction in bone degradation and tissue destruction.[2]
Colitis-Associated Colorectal Cancer (AOM/DSS model)	10, 30, or 55 mg/kg, p.o., b.i.d.	Not specified	Induced regression of established tumors; inhibited STAT3 and NF-κB activation.[4][6]
Systemic Lupus Erythematosus (MRL/lpr mice)	100 mg/kg, p.o.	Not specified	Extended survival and reduced splenomegaly/lympho megaly.[6]
Human Tumor Xenograft (HEL92 cells)	55 mg/kg, p.o.	Not specified	Inhibited phosphorylation of STAT5 in tumor extracts.[6][7]
Prostate Cancer Xenograft (CWR22 model)	30 mg/kg, p.o., b.i.d. for 14 days	Not specified	Resulted in tumor stasis and partial regressions.[1]



Experimental Protocols Protocol 1: Preparation of CEP-33779 for Oral Administration

This protocol describes the preparation of a suspension of **CEP-33779** for oral gavage in mice, based on commonly used vehicles.

Materials:

- CEP-33779 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 400 (PEG400)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Weighing: Accurately weigh the required amount of CEP-33779 powder based on the desired final concentration and dosing volume.
- Initial Solubilization: Add a small volume of DMSO to the **CEP-33779** powder. A final concentration of 1% DMSO in the total volume is a common starting point[2]. Vortex thoroughly until the compound is completely dissolved.
- Vehicle Addition: Add the required volume of PEG400 to the DMSO-dissolved CEP-33779.
- Mixing: Vortex the solution vigorously to ensure a homogenous suspension. The final preparation should be administered shortly after preparation.

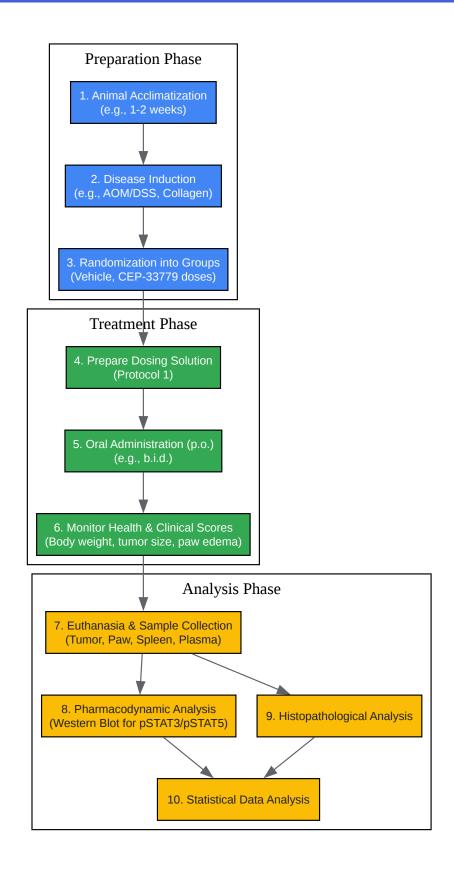
Note: For some applications, a formulation including Tween-80 and ddH2O may be used to improve solubility. An example is a 1:8:1:10 ratio of DMSO:PEG300:Tween80:ddH2O[6].



Protocol 2: In Vivo Dosing and Efficacy Study Workflow

This protocol outlines a general workflow for conducting an in vivo efficacy study using **CEP-33779** in a mouse model.





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Caption: General experimental workflow for in vivo studies with CEP-33779.



Protocol 3: Pharmacodynamic Analysis of JAK2 Inhibition

This protocol details the steps for assessing the pharmacodynamic (PD) effect of **CEP-33779** by measuring the phosphorylation of STAT proteins in tissue samples via Western blot.

Materials:

- Excised tissue (e.g., tumor, paw)
- Triton-based lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Western blotting apparatus
- Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate
- Imaging system

Procedure:

- Sample Collection: Sacrifice animals at specified time points post-dosing (e.g., 2, 6, and 24 hours)[1]. Immediately excise tissues of interest and flash-freeze in liquid nitrogen or prepare fresh extracts.
- Protein Extraction: Homogenize the tissue samples in ice-cold Triton-based lysis buffer containing protease and phosphatase inhibitors[1][7]. Centrifuge the lysates to pellet cellular debris and collect the supernatant.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.
- SDS-PAGE and Western Blotting:
 - Resolve equal amounts of protein extract on SDS-PAGE gels and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of STAT3 and/or STAT5 overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Apply a chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities. The level of JAK2 inhibition is determined by the ratio of phosphorylated STAT to total STAT protein, normalized to the vehicle-treated control group[7][8]. A significant decrease in this ratio indicates effective target engagement by CEP-33779.

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